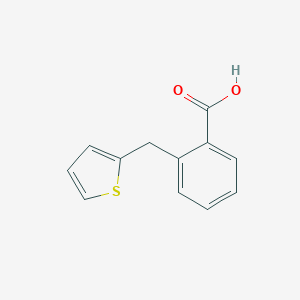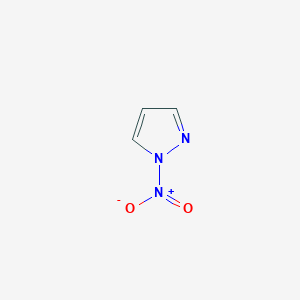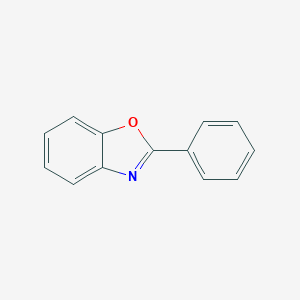![molecular formula C23H17F2N3 B188958 9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine CAS No. 77796-13-5](/img/structure/B188958.png)
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as FLB-457 and has a molecular formula of C24H18F2N4.
Wissenschaftliche Forschungsanwendungen
FLB-457 has been studied extensively in the field of medicinal chemistry due to its potential applications as an antipsychotic drug. It has been shown to have high affinity and selectivity for dopamine D2 receptors, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. FLB-457 has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory.
Wirkmechanismus
The mechanism of action of FLB-457 involves its interaction with dopamine D2 receptors and glutamate receptors. FLB-457 binds to the dopamine D2 receptors with high affinity, leading to the inhibition of dopamine signaling in the brain. This inhibition of dopamine signaling is thought to be responsible for the antipsychotic effects of FLB-457. FLB-457 also modulates the activity of glutamate receptors, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
FLB-457 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of dopamine in the brain, leading to the inhibition of dopamine signaling and the alleviation of psychotic symptoms. FLB-457 has also been shown to modulate the activity of glutamate receptors, leading to the enhancement of synaptic plasticity and the improvement of learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FLB-457 in lab experiments is its high affinity and selectivity for dopamine D2 receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one of the limitations of using FLB-457 in lab experiments is its complex synthesis method, which requires careful attention to detail and strict adherence to safety protocols.
Zukünftige Richtungen
There are several future directions for research involving FLB-457. One potential direction is the development of new antipsychotic drugs based on the structure of FLB-457. Another potential direction is the study of the effects of FLB-457 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future research could focus on the development of new synthesis methods for FLB-457 that are more efficient and cost-effective.
Synthesemethoden
The synthesis of FLB-457 involves several steps, including the preparation of 2-aminobenzophenone, which is then reacted with 4-fluorobenzaldehyde to produce the intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product, FLB-457. The synthesis of FLB-457 is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Eigenschaften
CAS-Nummer |
77796-13-5 |
|---|---|
Produktname |
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
Molekularformel |
C23H17F2N3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |
InChI |
InChI=1S/C23H17F2N3/c24-17-8-6-15(7-9-17)19-12-13-22-26-27-23(16-4-2-1-3-5-16)28(22)21-14-18(25)10-11-20(19)21/h1-11,14,19H,12-13H2 |
InChI-Schlüssel |
DQGNKQABFIIAHK-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CC=CC=C5 |
Kanonische SMILES |
C1CC2=NN=C(N2C3=C(C1C4=CC=C(C=C4)F)C=CC(=C3)F)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
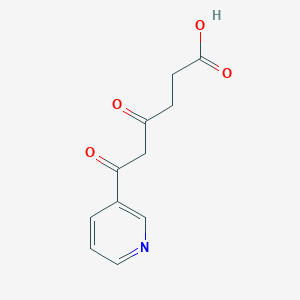
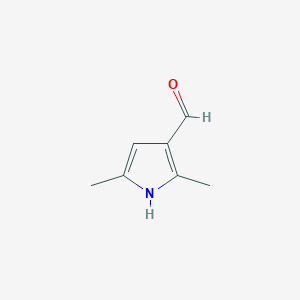
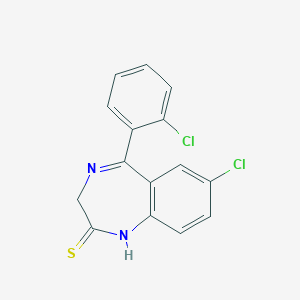
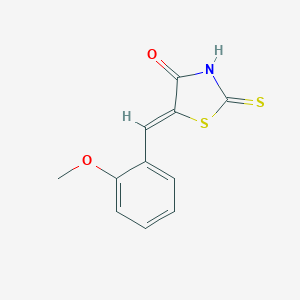
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
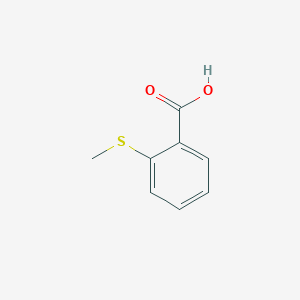
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

